molecular formula C15H28NO4+ B11751509 {3-carboxy-2-[(2E)-oct-2-enoyloxy]propyl}trimethylazanium

{3-carboxy-2-[(2E)-oct-2-enoyloxy]propyl}trimethylazanium

Cat. No.: B11751509
M. Wt: 286.39 g/mol
InChI Key: LOSHAHDSFZXVCT-MDZDMXLPSA-O
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Description

{3-carboxy-2-[(2E)-oct-2-enoyloxy]propyl}trimethylazanium is a complex organic compound that features a carboxyl group, an ester linkage, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-carboxy-2-[(2E)-oct-2-enoyloxy]propyl}trimethylazanium typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. A common method is the Fischer esterification, which uses a strong acid like sulfuric acid to catalyze the reaction between the carboxylic acid and the alcohol . The reaction conditions often require heating and the removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{3-carboxy-2-[(2E)-oct-2-enoyloxy]propyl}trimethylazanium can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form different products.

    Reduction: The ester linkage can be reduced to form alcohols.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides or hydroxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyl group may yield carbon dioxide and water, while reduction of the ester linkage may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, {3-carboxy-2-[(2E)-oct-2-enoyloxy]propyl}trimethylazanium is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its quaternary ammonium group makes it a useful tool for investigating cellular processes that involve ion channels and transporters.

Medicine

In medicine, this compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.

Industry

In industrial applications, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also be employed in the formulation of personal care products and detergents.

Mechanism of Action

The mechanism of action of {3-carboxy-2-[(2E)-oct-2-enoyloxy]propyl}trimethylazanium involves its interaction with molecular targets such as enzymes and ion channels. The quaternary ammonium group can bind to negatively charged sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • {3-carboxy-2-[(2E)-hex-2-enoyloxy]propyl}trimethylazanium
  • {3-carboxy-2-[(2E)-dec-2-enoyloxy]propyl}trimethylazanium
  • {3-carboxy-2-[(2E)-dodec-2-enoyloxy]propyl}trimethylazanium

Uniqueness

What sets {3-carboxy-2-[(2E)-oct-2-enoyloxy]propyl}trimethylazanium apart from similar compounds is its specific chain length and the presence of the oct-2-enoyloxy group. This unique structure imparts distinct physicochemical properties, such as solubility and reactivity, making it particularly useful in specific applications.

Properties

Molecular Formula

C15H28NO4+

Molecular Weight

286.39 g/mol

IUPAC Name

[3-carboxy-2-[(E)-oct-2-enoyl]oxypropyl]-trimethylazanium

InChI

InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h9-10,13H,5-8,11-12H2,1-4H3/p+1/b10-9+

InChI Key

LOSHAHDSFZXVCT-MDZDMXLPSA-O

Isomeric SMILES

CCCCC/C=C/C(=O)OC(CC(=O)O)C[N+](C)(C)C

Canonical SMILES

CCCCCC=CC(=O)OC(CC(=O)O)C[N+](C)(C)C

Origin of Product

United States

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